beta-Xylopyranosyl azide

Übersicht

Beschreibung

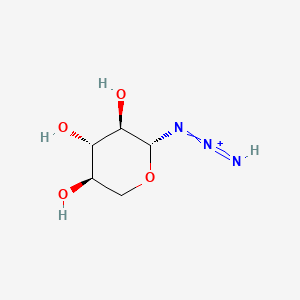

Beta-Xylopyranosyl azide: is an organic compound with the chemical formula C5H9N3O4. It consists of a xylose group and an azide group (-N3). This compound is a white crystalline solid that is soluble in some organic solvents such as dimethyl sulfoxide and methylene chloride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chemical Synthesis: Beta-Xylopyranosyl azide can be synthesized through the reaction of xylose with sodium azide in the presence of a suitable solvent.

Enzymatic Pathways: Enzymatic methods can also be employed to prepare this compound.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Beta-Xylopyranosyl azide can undergo oxidation reactions to form various oxidized derivatives.

Substitution: this compound can participate in substitution reactions where the azide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.

Substitution: Halogens, alkylating agents, appropriate solvents.

Major Products

Oxidation: Oxidized derivatives of this compound.

Reduction: Beta-Xylopyranosyl amine.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Glycobiology and Carbohydrate Chemistry

XylAz plays a significant role in glycobiology, particularly in the study of carbohydrate-binding proteins and the development of glycoconjugates. It can be used to synthesize azidosugar-based probes that facilitate the investigation of glycan interactions with proteins. This is crucial for understanding cellular processes such as cell signaling and immune responses .

Table 1: Applications in Glycobiology

| Application | Description |

|---|---|

| Glycoconjugate Synthesis | Used to create glycoproteins and glycolipids for biological studies. |

| Probes for Glycan Binding | Development of probes to study interactions between carbohydrates and proteins. |

| Enzymatic Activity Modulation | Investigating effects on glycosyltransferases and other enzymes involved in carbohydrate metabolism. |

Drug Discovery and Therapeutics

XylAz has potential therapeutic applications, particularly in developing novel drugs targeting cancer, viral infections, and inflammatory diseases. Its ability to mimic natural sugars makes it an attractive candidate for designing drugs that can interfere with disease mechanisms .

Case Study: Therapeutic Applications

- Cancer Treatment : XylAz derivatives have been studied for their ability to inhibit tumor growth by targeting specific glycosylation pathways involved in cancer cell proliferation .

- Viral Infections : Research indicates that azidosugars can disrupt viral entry into host cells by modifying glycan structures on cell surfaces .

Diagnostics and Imaging

The unique properties of XylAz enable its use in diagnostic applications. For instance, it can be incorporated into imaging agents for magnetic resonance imaging (MRI) or positron emission tomography (PET), allowing for better visualization of biological processes .

Table 2: Diagnostic Applications

| Application | Description |

|---|---|

| MRI Probes | Development of XylAz-based probes for enhanced imaging capabilities. |

| PET Imaging | Utilization of XylAz derivatives as tracers in positron emission tomography. |

Material Science

XylAz also finds applications in material science, particularly in creating novel biomaterials. Its ability to participate in click chemistry allows for the development of hydrogels and coatings with specific functionalities .

Limitations and Future Directions

Despite its promising applications, the synthesis of beta-xylopyranosyl azide presents challenges, including scalability and commercial availability. Future research should focus on:

- Improving Synthesis Methods : Developing more efficient pathways for synthesizing XylAz to enhance its availability for research and industrial applications.

- Exploring New Applications : Investigating potential uses in vaccine development and immunotherapy, particularly against infectious diseases .

Wirkmechanismus

Molecular Targets and Pathways

Enzyme Inhibition: Beta-Xylopyranosyl azide inhibits glycosidases by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Activation of Biosynthesis Pathways: It activates the biosynthesis of glycosaminoglycans by interacting with specific enzymes involved in the pathway.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Beta-Xylopyranosides: These compounds share the xylose group but differ in the functional groups attached to the xylose molecule.

Beta-Xylopyranosyl derivatives: These include various derivatives where the azide group is replaced by other functional groups such as amines, halogens, or alkyl groups.

Uniqueness

Biologische Aktivität

Beta-Xylopyranosyl azide, with the chemical formula CHNO, is an organic compound that features a xylose sugar moiety linked to an azide group. This compound has garnered attention in biochemical and pharmaceutical research due to its unique properties and potential applications in various biological systems.

Target of Action

this compound primarily targets the glycosaminoglycan (GAG) biosynthesis pathway , which is crucial for the formation of proteoglycans—macromolecules that play significant roles in cellular functions, including cell signaling and structural integrity of tissues.

Mode of Action

This compound acts as a decoy for GAG biosynthesis , influencing the synthesis and modification of glycosaminoglycans. By mimicking natural substrates, it can alter the enzymatic activity involved in GAG production.

This compound exhibits several important biochemical properties:

- Cellular Effects : It influences cellular processes such as cell signaling, gene expression, and metabolic pathways, particularly those related to carbohydrate metabolism.

- Molecular Mechanism : The compound interacts with specific enzymes and proteins, leading to changes in their activity and expression levels. This can result in altered cellular responses and metabolic outcomes.

- Pharmacokinetics : Its bioavailability is enhanced by its ability to induce GAG biosynthesis across various biological systems, suggesting potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Glycosaminoglycan Synthesis | Acts as an activator in the biosynthesis of GAGs, enhancing extracellular matrix formation. |

| Enzyme Inhibition | Inhibits glycosidases, impacting carbohydrate metabolism and signaling pathways. |

| Drug Development | Explored for potential use in designing enzyme inhibitors and therapeutic agents. |

Case Studies

- Glycosaminoglycan Production : In laboratory settings, this compound has been shown to stimulate GAG synthesis in cultured cells. Studies indicated that varying concentrations of the compound resulted in differential effects on GAG fine structure expression, which is critical for understanding its role in tissue engineering and regenerative medicine.

- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit specific glycosidases involved in carbohydrate metabolism. This inhibition was quantified using kinetic assays, revealing a dose-dependent relationship between the concentration of this compound and enzyme activity reduction.

- Therapeutic Applications : Ongoing studies are investigating the use of this compound as a scaffold for drug development. Its ability to modify glycosaminoglycan structures opens avenues for creating novel therapeutic agents targeting various diseases, including cancer and metabolic disorders.

Synthetic Routes

This compound can be synthesized through several methods:

- Chemical Synthesis : Typically involves the reaction of xylose with sodium azide under controlled conditions to yield this compound.

- Enzymatic Pathways : Enzymatic methods are also employed to produce this compound, allowing for more selective modifications and potentially higher yields.

Eigenschaften

IUPAC Name |

imino-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]iminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-6,9-11H,1H2/q+1/t2-,3+,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCZIUAYOYISIB-KKQCNMDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N=[N+]=N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N3O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.